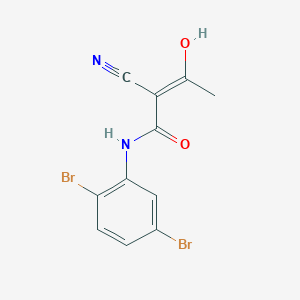
(2,5-Di-tert-butylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Di-tert-butylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
The synthesis of (2,5-Di-tert-butylphenyl)boronic acid typically involves the reaction of 2,5-di-tert-butylbromobenzene with a boron-containing reagent. One common method includes the following steps :
Reaction with n-Butyllithium: 2,5-Di-tert-butylbromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium is then added dropwise to form the corresponding lithium intermediate.
Addition of Triisopropyl Borate: The lithium intermediate is reacted with triisopropyl borate at -78°C, followed by gradual warming to room temperature.
Hydrolysis: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried, concentrated, and purified to obtain this compound as a white solid.
Analyse Des Réactions Chimiques
(2,5-Di-tert-butylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Esterification: The boronic acid group can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Applications De Recherche Scientifique
(2,5-Di-tert-butylphenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is widely used in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds, which are important in pharmaceuticals, agrochemicals, and materials science.
Fluorescent Probes: It has been used to prepare fluorescent probes for studying boronate esters and other boron-containing compounds.
Nanoparticle Synthesis: The compound has been utilized to prepare nanoparticles of various sizes for studying emission properties.
Mécanisme D'action
The mechanism of action of (2,5-Di-tert-butylphenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
(2,5-Di-tert-butylphenyl)boronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the tert-butyl groups, making it less sterically hindered and more reactive in certain reactions.
3,5-Di-tert-butylphenylboronic Acid: Similar structure but with tert-butyl groups at different positions, affecting its reactivity and steric properties.
4-Formylphenylboronic Acid: Contains a formyl group, which introduces different electronic properties and reactivity.
The unique steric and electronic properties of this compound make it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and mild conditions.
Propriétés
IUPAC Name |
(2,5-ditert-butylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2,3)10-7-8-11(14(4,5)6)12(9-10)15(16)17/h7-9,16-17H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKLXYSLUFNZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B8007192.png)






![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B8007225.png)






